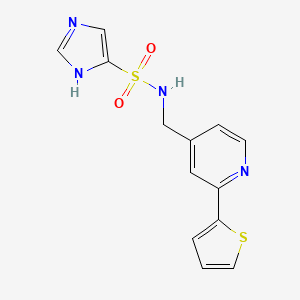

4-Chlorothiophen-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chlorothiophen-2-amine hydrochloride is a chemical compound with the molecular formula C4H5Cl2NS . It is a derivative of 2-aminothiophene and is used in several chemical reactions due to its reactivity .

Synthesis Analysis

The synthesis of 4-Chlorothiophen-2-amine hydrochloride can be achieved by several methods. One popular method involves the reaction of 2-aminothiophene with chloroacetyl chloride followed by reduction with sodium borohydride in the presence of hydrochloric acid .Molecular Structure Analysis

The molecular structure of 4-Chlorothiophen-2-amine hydrochloride can be analyzed using various techniques such as nuclear magnetic resonance spectroscopy (NMR), Fourier-transform infrared spectroscopy (FTIR), X-ray crystallography, and mass spectrometry .Chemical Reactions Analysis

Amines, including 4-Chlorothiophen-2-amine hydrochloride, can undergo a variety of chemical reactions. They can react rapidly with acid chlorides or acid anhydrides to form amides . They can also form imine derivatives when they react with aldehydes and ketones .Physical And Chemical Properties Analysis

Physical properties of amines include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points . The specific physical and chemical properties of 4-Chlorothiophen-2-amine hydrochloride are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Inflammation is a protective response to infectious agents. Researchers have explored the pharmacologically important thiazole scaffold of 4-Chlorothiophen-2-amine hydrochloride to develop new anti-inflammatory drugs . In vitro studies demonstrated that several derivatives of this compound exhibit potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. Notably, compounds 5b, 5d, and 5e showed the lowest IC50 values and selectivity index (SI) values, making them promising candidates for further investigation.

Analgesic Effects

The same derivatives were evaluated for analgesic properties using the hot plate method. While the focus was primarily on COX-2 inhibition, these compounds also demonstrated encouraging results in terms of pain relief. Further studies could explore their potential as analgesics .

Potential COX-1 Inhibition

Although less potent than COX-2 inhibition, some derivatives of 4-Chlorothiophen-2-amine hydrochloride still showed activity against cyclooxygenase-1 (COX-1). Standard aspirin was used as a reference compound in these assays .

5-Lipoxygenase (5-LOX) Inhibition

Compounds 5d and 5e exhibited dominant inhibition of 5-LOX, another enzyme involved in inflammation. These findings suggest that 4-Chlorothiophen-2-amine hydrochloride derivatives may have a dual mechanism of action, targeting both COX and 5-LOX pathways .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of 4-Chlorothiophen-2-amine hydrochloride derivatives can guide the design of more potent and selective compounds. Researchers can explore modifications to the thiazole scaffold to enhance activity and reduce potential side effects.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 4-Chlorothiophen-2-amine hydrochloride are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .

Mode of Action

4-Chlorothiophen-2-amine hydrochloride interacts with its targets by inhibiting their activity. It has been shown to be a potent inhibitor of COX-2, with IC50 values in the range of 0.76–9.01 μM . This compound also exhibits activity against COX-1 and 5-LOX, although to a lesser extent .

Biochemical Pathways

The inhibition of COX-1, COX-2, and 5-LOX enzymes by 4-Chlorothiophen-2-amine hydrochloride affects the biochemical pathways involved in inflammation. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby alleviating inflammation .

Result of Action

The inhibition of COX-2 by 4-Chlorothiophen-2-amine hydrochloride results in a reduction of inflammation. In vivo studies have shown that this compound has significant analgesic and anti-inflammatory effects . Furthermore, it has been found to be significantly potent in the anti-nociceptive assay .

Propiedades

IUPAC Name |

4-chlorothiophen-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS.ClH/c5-3-1-4(6)7-2-3;/h1-2H,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQMYSWHVHXHIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorothiophen-2-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-diethyl 2,6-dimethyl-4-[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2828647.png)

![methyl 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2828648.png)

![N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide](/img/structure/B2828651.png)

![N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2828662.png)